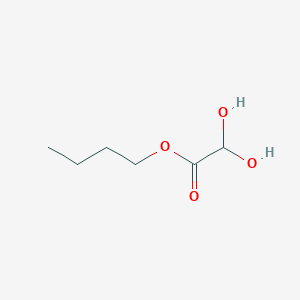
Butyl dihydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl dihydroxyacetate is an organic compound with the molecular formula C6H12O4 It is an ester derived from butanol and dihydroxyacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butyl dihydroxyacetate can be synthesized through the esterification of butanol with dihydroxyacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
C4H9OH + HOCH2COOH→C4H9OCH2COOH + H2O
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acid catalysts to ensure high yields and efficient production. The reaction conditions are optimized to maintain a balance between reaction rate and product purity.
Analyse Chemischer Reaktionen
Types of Reactions: Butyl dihydroxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyl glyoxylate.
Reduction: Reduction of this compound can yield butyl glycolate.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Butyl glyoxylate
Reduction: Butyl glycolate
Substitution: Various substituted butyl esters
Wissenschaftliche Forschungsanwendungen
Butyl dihydroxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: It is used in the production of specialty chemicals, including flavors, fragrances, and solvents.
Wirkmechanismus
The mechanism of action of butyl dihydroxyacetate involves its hydrolysis in biological systems to release butanol and dihydroxyacetic acid. The released dihydroxyacetic acid can participate in various metabolic pathways, including glycolysis. The ester linkage in this compound makes it a potential prodrug, where the active compound is released upon hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Butyl acetate: An ester derived from butanol and acetic acid, used as a solvent and flavoring agent.
Butyl glycolate: An ester derived from butanol and glycolic acid, used in cosmetics and personal care products.
Butyl glyoxylate: An ester derived from butanol and glyoxylic acid, used in organic synthesis.
Uniqueness: Butyl dihydroxyacetate is unique due to the presence of two hydroxyl groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C6H12O4 |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
butyl 2,2-dihydroxyacetate |
InChI |
InChI=1S/C6H12O4/c1-2-3-4-10-6(9)5(7)8/h5,7-8H,2-4H2,1H3 |
InChI-Schlüssel |
UUQQVORIGBBIBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


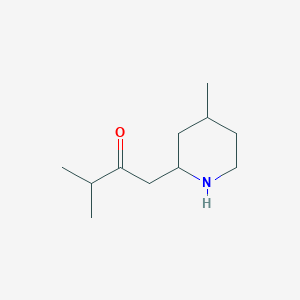
![tert-Butyl6-amino-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13063108.png)
![1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13063114.png)
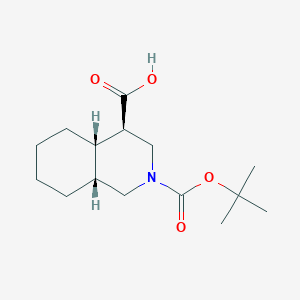
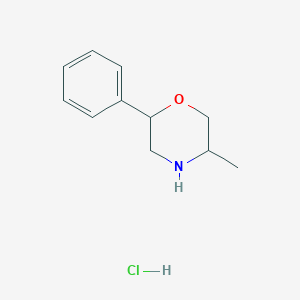
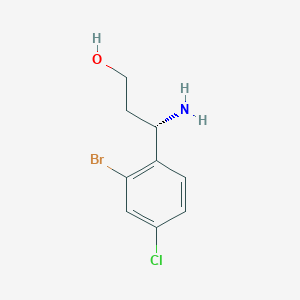


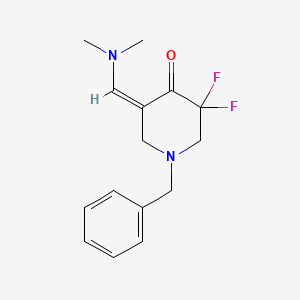
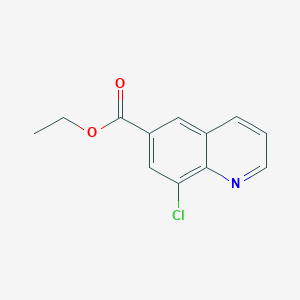
![5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13063149.png)
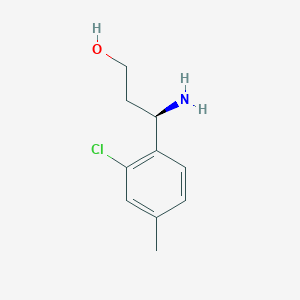
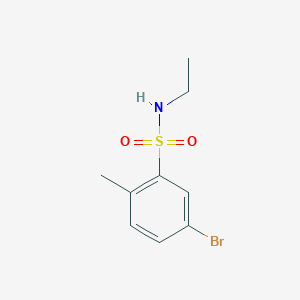
![Racemic-(3R,3aR,7aR)-tert-butyl3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13063169.png)
